molecular formula C10H8ClN3 B3373326 3-Chloro-5-phenylpyrazin-2-amine CAS No. 1001050-27-6

3-Chloro-5-phenylpyrazin-2-amine

Cat. No.: B3373326
CAS No.: 1001050-27-6
M. Wt: 205.64 g/mol
InChI Key: ZKYQKRVASIYCFX-UHFFFAOYSA-N
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Description

Contextualization within Pyrazine (B50134) Chemistry Research

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in heterocyclic chemistry. scirp.orgscirp.org Its derivatives are integral to numerous fields, from flavor and fragrance chemistry to materials science and pharmaceuticals. scirp.org The pyrazine ring system is a key component in a variety of biologically active molecules, demonstrating a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.com Research in pyrazine chemistry is vibrant, continually exploring new synthetic methodologies and applications for these versatile heterocycles. scirp.org

Significance of Halogenated Aminopyrazine Scaffolds in Chemical Research

The introduction of both a halogen atom and an amino group onto the pyrazine ring creates a "halogenated aminopyrazine" scaffold, a privileged structure in medicinal chemistry. The chlorine atom in a compound like 3-Chloro-5-phenylpyrazin-2-amine can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. rsc.org The amino group, on the other hand, can act as a hydrogen bond donor, contributing to the binding of the molecule to biological targets. mdpi.com

Halogenated heterocyclic compounds are attractive intermediates for the chemical synthesis of more complex systems and are used for the synthesis of condensed heterocyclic compounds of potential industrial and therapeutic interest. lookchem.com The presence of electron-donating groups on the pyrazine nucleus facilitates electrophilic substitution reactions like halogenation. lookchem.com

Overview of Research Trajectories for this compound and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its analogs provide valuable insights into its potential applications and areas of investigation. For instance, derivatives of 2-aminopyrazine (B29847) are explored for their potential as inhibitors of various enzymes and as intermediates in the synthesis of bioactive compounds.

Research on related compounds, such as 3-chloro-5-methylpyrazin-2-amine (B113206) and 3-chloro-5-(trifluoromethyl)pyrazin-2-amine, offers a glimpse into the physicochemical properties and potential biological activities that could be expected from the phenyl-substituted analog. nih.gov The primary research focus for these types of molecules often lies in the exploration of their utility as building blocks for larger, more complex structures with potential therapeutic applications. The phenyl group in this compound, for example, could be a key feature for interactions with biological targets through pi-stacking or hydrophobic interactions.

Interactive Data Table: Physicochemical Properties of Related Pyrazine Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)
3-Chloro-5-methylpyrazin-2-amineC5H6ClN3143.58252.3106.4
3-Chloro-5-(trifluoromethyl)pyridin-2-amineC6H4ClF3N2196.56Not AvailableNot Available
2-Amino-3-chloropyrazineC4H4ClN3129.55Not AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-phenylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYQKRVASIYCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698501
Record name 3-Chloro-5-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001050-27-6
Record name 3-Chloro-5-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Routes to 3-Chloro-5-phenylpyrazin-2-amine

Direct synthesis routes offer a streamlined approach to obtaining this compound. These methods involve the strategic introduction of the chloro, amino, and phenyl groups onto the pyrazine (B50134) ring.

Aminodehalogenation Approaches

Aminodehalogenation is a common strategy for introducing an amino group onto a halogenated pyrazine ring. This approach typically starts with a di-halogenated pyrazine precursor. For instance, a dihalopyrazine can be selectively aminated by reacting it with ammonia (B1221849) in a suitable solvent like ethanol. This reaction is often carried out under elevated temperature and pressure to facilitate the displacement of one of the halogen atoms by the amino group. nih.gov The regioselectivity of this reaction, determining which halogen is replaced, is a critical factor.

A general representation of this process is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with ammonia in ethanol, which after being heated, results in the formation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine. nih.gov This demonstrates the principle of selective aminodehalogenation on a similar heterocyclic system.

Cyclization Reactions for Pyrazine Ring Formation

The formation of the pyrazine ring itself is a fundamental synthetic strategy. Pyrazine derivatives can be synthesized through the condensation of α-diketones with diamines, followed by oxidation. slideshare.net Another approach involves the reduction and oxidation of α-nitroso/nitro/azide ketones. slideshare.net These methods build the heterocyclic core, to which the specific substituents can be added in subsequent steps. For example, an appropriately substituted α-amino ketone and an α-amino nitrile can undergo a cyclization reaction to form the desired pyrazine ring structure.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are instrumental in introducing the phenyl substituent onto the pyrazine ring. uwindsor.ca These reactions offer high efficiency and functional group tolerance. uwindsor.ca

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. mdpi.com In the context of synthesizing this compound, this could involve reacting a chloropyrazine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the coupling of challenging substrates like heteroaryl chlorides. uwindsor.cachemrxiv.org The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. uwindsor.ca

Researchers have successfully employed Suzuki-Miyaura coupling for the synthesis of various aryl-substituted pyrazines. For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction of the corresponding bromo-thiophene precursor with various arylboronic acids. mdpi.com Similarly, this methodology has been applied to the synthesis of 3-arylindazole derivatives from 3-chloroindazole. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

ReactantsCatalyst SystemProductYieldReference
3-chloroindazole and 5-indole boronic acidPd source (2 mol%), SPhos or XPhos ligand, K3PO43-(1H-indol-5-yl)-1H-indazoleModest to high yields nih.gov
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and arylboronic acidsNot specified5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamidesModerate to good yields (37–72%) mdpi.com
ortho-bromoanilines and various boronic estersCataXCium A Pd G3ortho-substituted anilinesGood to excellent yields nih.gov

Yamaguchi Esterification Methodologies

While the Yamaguchi esterification is primarily a method for the formation of esters from carboxylic acids and alcohols, its direct application to the synthesis of this compound is not a standard or commonly reported route. This method is more relevant for creating ester linkages in more complex molecules that might contain a pyrazine substructure, rather than for the primary synthesis of the substituted pyrazine amine itself.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ekb.egnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds. clockss.org

In the context of synthesizing this compound and its analogs, microwave irradiation can significantly enhance the efficiency of several key steps. For example, microwave-assisted Suzuki-Miyaura couplings have been shown to proceed rapidly and with high yields. jmpas.com Similarly, the aminodehalogenation step can be accelerated under microwave conditions. The use of microwave heating can also facilitate cyclization reactions, leading to the formation of the pyrazine ring in a more time-efficient manner. nih.gov The benefits of microwave-assisted synthesis include cleaner reactions, reduced waste, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. ekb.eg

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantages of MicrowaveReference
Synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehydeRefluxing for an extended periodIrradiation for 1 hourReduced reaction time, high yield (94%) jmpas.com
Synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]Conventional heatingHeating at 80 °CFlexibility, broad functional group compatibility, mild conditions nih.gov
Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesReflux in DMF or ethanolHeating at 160 °C for 20 minutesHigh yields, shorter reaction time nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of substituted chloro-amino pyrazines and related nitrogen-containing heterocycles is highly dependent on the fine-tuning of reaction parameters to maximize yield and purity. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles can be drawn from the synthesis of analogous compounds. For instance, in the synthesis of related heterocyclic amines, thermal conditions have been optimized to achieve satisfactory results. In one example, the synthesis of a substituted aminopyridine derivative required heating to 160°C for 16 hours in a sealed tube to achieve a 66% yield. researchgate.net

The following table outlines reaction conditions that have been optimized for related heterocyclic syntheses, which could serve as a starting point for the optimization of this compound synthesis.

ParameterConditionOutcomeSource
Temperature160°CSatisfactory yield for a substituted aminopyridine researchgate.net
Reaction Time16 hoursCompletion of reaction for a substituted aminopyridine researchgate.net
SolventEthanolEffective for nucleophilic aromatic substitution mdpi.com
BaseSodium HydroxideUsed in high-yield nucleophilic aromatic substitution mdpi.com

Synthetic Pathways to Key Precursors

Preparation of Halogenated Pyrazinecarboxylates

For example, the synthesis of 5-bromo-pyridine-2-carboxylic acid derivatives has been approached through different routes, indicating the challenges in developing efficient methods. google.com Similarly, the synthesis of 5-iodo analogues has been reported to require a seven-step process starting from a dichlorinated precursor. google.com The development of more efficient and economical routes for these types of halogenated heterocyclic carboxylic acids is an ongoing area of research. google.com These challenges underscore the importance of strategic planning in the synthesis of the halogenated pyrazinecarboxylate precursors required for this compound.

Preparation of Pyrazine-2-carboxylic Acid Chlorides

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, often preceding amidation or esterification reactions. The preparation of pyrazine-2-carboxylic acid chlorides can be achieved using several standard chlorinating agents. libretexts.orgchemguide.co.uk The choice of reagent can influence the reaction conditions and the nature of the byproducts. libretexts.orgchemguide.co.uk

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.org

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a liquid reagent that reacts with carboxylic acids to produce the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgchemguide.co.uk This method is often convenient as the volatile byproducts can be easily removed from the reaction mixture. chemguide.co.uk The reaction is typically performed in an inert solvent.

Reaction with Thionyl Chloride

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Using Phosphorus(V) Chloride (PCl₅): Phosphorus(V) chloride is a solid reagent that reacts with carboxylic acids, usually in the cold, to form the acyl chloride. chemguide.co.uk The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.orgchemguide.co.uk The liquid acyl chloride can then be separated from the phosphorus oxychloride by fractional distillation. chemguide.co.uk

Reaction with Phosphorus(V) Chloride

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Using Phosphorus(III) Chloride (PCl₃): Phosphorus(III) chloride, a liquid, also converts carboxylic acids to acyl chlorides. chemguide.co.uk This reaction is generally less vigorous than the reaction with PCl₅ as it does not produce hydrogen chloride gas. chemguide.co.uk The other product of this reaction is phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk Fractional distillation is required to separate the acyl chloride from the reaction mixture. chemguide.co.uk

Reaction with Phosphorus(III) Chloride

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The following table summarizes the reagents commonly used for the preparation of acyl chlorides from carboxylic acids.

ReagentFormulaByproductsSeparationSource
Thionyl ChlorideSOCl₂SO₂, HCl (gases)Simplified due to gaseous byproducts libretexts.orgchemguide.co.uk
Phosphorus(V) ChloridePCl₅POCl₃, HCl (gas)Fractional distillation libretexts.orgchemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃Fractional distillation libretexts.orgchemguide.co.uk

Chemical Reactivity and Derivatization

Functionalization of the Pyrazine (B50134) Core

The pyrazine ring, with its inherent electron-deficient nature, is susceptible to nucleophilic substitution, particularly at the carbon atom bearing the chlorine atom. However, the amino group at position 2 significantly influences the ring's reactivity.

The amino group at the 2-position of the pyrazine ring is a key site for functionalization. It readily undergoes reactions typical of primary amines, including acylation, alkylation, and sulfonylation. msu.edu For instance, the amino group can be acylated to form amides. This transformation is often achieved by reacting the parent compound with acyl chlorides or carboxylic acids activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The resulting N-acyl derivatives can exhibit altered biological activities and physicochemical properties.

Alkylation of the amino group can also be performed, though it can sometimes lead to a mixture of mono- and di-alkylated products. msu.edu The nucleophilicity of the amino group is crucial for these reactions and can be modulated by the electronic effects of the substituents on the pyrazine and phenyl rings.

Another important reaction is the formation of sulfonamides through the reaction of the amino group with sulfonyl chlorides. researchgate.net This modification is often employed in medicinal chemistry to introduce a sulfonamide moiety, which is a common pharmacophore.

The chlorine atom at the 3-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.org Its reactivity is influenced by the electronic nature of other substituents on the ring. For example, the presence of an electron-withdrawing group at the 5-position, such as a trifluoromethyl group, can enhance the electrophilicity of the carbon atom at the 3-position, thereby facilitating nucleophilic attack. ontosight.ai Conversely, an electron-donating group at the 5-position would be expected to decrease the reactivity towards nucleophiles.

The interplay between the electron-donating amino group and the electron-withdrawing chloro group, along with the phenyl substituent at the 5-position, creates a unique electronic environment that dictates the regioselectivity and rate of various chemical transformations.

Modifications of the Phenyl Ring

The phenyl ring at the 5-position of the pyrazine core offers another avenue for structural diversification. wikipedia.orgwikipedia.org Modifications to this ring can significantly impact the molecule's properties, such as its lipophilicity, steric profile, and potential for additional intermolecular interactions.

The introduction of hydrophobic substituents, such as alkyl or aryl groups, onto the phenyl ring can be achieved through various cross-coupling reactions. wikipedia.org The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the phenyl ring (as a halide or boronic acid derivative) and a suitable coupling partner. nih.govharvard.eduresearchgate.net For instance, a bromo- or iodo-substituted phenyl ring can be coupled with an alkyl- or arylboronic acid in the presence of a palladium catalyst to introduce a new hydrophobic group. These modifications can enhance the molecule's ability to interact with hydrophobic pockets in biological targets.

Below is a table summarizing the introduction of hydrophobic substituents on the phenyl ring:

Table 1: Introduction of Hydrophobic Substituents on the Phenyl Ring

Reaction Type Reagents and Conditions Substituent Introduced
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Aryl group

Note: This table is a generalized representation. Specific reagents and conditions may vary.

The introduction of halogens (F, Cl, Br, I) or a trifluoromethyl (CF3) group onto the phenyl ring can significantly alter the electronic properties and lipophilicity of the entire molecule. wikipedia.org Halogenation can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents.

The following table outlines the effects of halogenation and trifluoromethylation:

Table 2: Effects of Halogenation and Trifluoromethylation on the Phenyl Ring

Modification Effect on Electronic Properties Impact on Lipophilicity
Halogenation Electron-withdrawing Increases

In addition to carbocyclic aromatic rings, heteroaryl rings can also be introduced as substituents on the phenyl group. This can be accomplished using cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a heteroarylboronic acid is coupled with a halogenated phenyl derivative of the parent compound. The introduction of a heteroaryl ring can introduce additional sites for hydrogen bonding and other non-covalent interactions, which can be crucial for biological activity. researchgate.net These modifications can also influence the solubility and metabolic profile of the resulting derivatives.

Reaction Mechanism Studies of Derivatization Pathways

The derivatization of 3-chloro-5-phenylpyrazin-2-amine predominantly follows well-established palladium-catalyzed cross-coupling reaction mechanisms. These pathways are instrumental in replacing the chlorine atom at the C-3 position with various amines, aryl groups, or other moieties, thereby creating diverse chemical libraries for biological screening.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming a new carbon-nitrogen bond at the site of the chloro-substituent. The catalytic cycle, as it applies to this compound, involves several key steps. Initially, a palladium(0) catalyst undergoes oxidative addition with the C-Cl bond of the pyrazine ring to form a palladium(II) complex. This is followed by the coordination of the incoming primary or secondary amine to the palladium center. In the presence of a base (such as sodium tert-butoxide or cesium carbonate), the amine is deprotonated to form an amido-palladium intermediate. The final step is reductive elimination, which yields the desired N-substituted 5-phenylpyrazin-2-amine derivative and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of phosphine (B1218219) ligands (e.g., RuPhos, tBuXPhos) is critical, as their steric and electronic properties significantly influence the reaction's efficiency, especially when dealing with nitrogen-containing heterocycles that can otherwise inhibit the catalyst.

Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, the Suzuki-Miyaura coupling is frequently employed. This reaction couples the this compound with an organoboron compound, typically a boronic acid or ester. The catalytic cycle shares similarities with the Buchwald-Hartwig reaction. It begins with the oxidative addition of the C-Cl bond to a Pd(0) species. The subsequent and crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process facilitated by a base. The cycle concludes with reductive elimination of the final product, a 3,5-disubstituted pyrazin-2-amine, and regeneration of the Pd(0) catalyst. The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C-3 position, significantly expanding the structural diversity of potential derivatives.

Exploration of Novel Derivatives with Enhanced Biological Activity

The derivatization of the this compound core is a strategic approach in medicinal chemistry to discover novel compounds with improved potency and selectivity against various biological targets. Research on analogous chloro-substituted heterocyclic scaffolds demonstrates the potential of this strategy.

By applying derivatization pathways like the Buchwald-Hartwig and Suzuki reactions, a wide range of functional groups can be introduced. For instance, aminodehalogenation of similar chloropyrazine structures has led to derivatives with significant in vitro activity against Mycobacterium tuberculosis. In one study, replacing the chloro group with various benzylamines yielded compounds with antimycobacterial activity equivalent or superior to the standard drug, pyrazinamide, while exhibiting low cytotoxicity.

Similarly, the synthesis of derivatives from chloro-substituted pyrimidines has yielded compounds with notable antimicrobial activity. The strategic replacement of the chlorine atom with different nucleophiles, including amines and sulfur-containing groups, has produced molecules active against both Gram-positive and Gram-negative bacteria. The introduction of azetidinone rings, a class of compounds known for their antibacterial properties, onto related heterocyclic systems has also resulted in derivatives with good to moderate activity against various bacterial strains.

The table below summarizes findings from studies on analogous chloro-heterocyclic compounds, illustrating how specific structural modifications can lead to enhanced biological activity. This provides a rationale for exploring similar derivatizations of this compound.

Parent Scaffold Class Derivatization Reaction Introduced Moiety Observed Biological Activity Reference
3-Chloropyrazine-2-carboxamideAminodehalogenationSubstituted BenzylaminesAntimycobacterial (equivalent to Pyrazinamide)
6-chloro-pyrimidineNucleophilic SubstitutionBenzylhydrazineAntimicrobial (Gram-positive & Gram-negative)
2-Aminobenzothiazole derivativeDehydrative AnnulationChloroacetyl chlorideAntibacterial (S. aureus, E. coli)
3-chloro-4H-1,2,6-thiadiazin-4-oneBuchwald-Hartwig CouplingPrimary (Het)arylaminesSynthesis of potential bioactive compounds

These examples underscore the principle that modifying the substituent at the chloro-position of a heterocyclic amine can profoundly impact its biological profile. The exploration of novel derivatives of this compound, guided by these principles, holds significant promise for the development of new therapeutic agents.

Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in assigning the specific structure of 3-Chloro-5-phenylpyrazin-2-amine.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to produce signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the pyrazine (B50134) ring. The single proton on the pyrazine ring would likely appear as a singlet in a distinct region of the aromatic part of the spectrum. The protons of the amine group (NH₂) would typically exhibit a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides critical information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the phenyl ring would resonate in the approximate range of 125-130 ppm. rsc.org The carbon atoms of the pyrazine ring would have their chemical shifts significantly influenced by the substituents. For instance, the carbon atom bonded to the chlorine would be shifted downfield. Quaternary carbons, such as the one to which the phenyl group is attached and the one bearing the chlorine atom, are typically observed as weaker signals. bldpharm.com The study of related heterocyclic systems, such as 1-phenyl-3,5-diarylpyrazoles, has demonstrated the power of ¹³C NMR in confirming molecular structures. gsu.edu Furthermore, advanced computational methods, like Density Functional Theory (DFT), can be employed to predict and help assign ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, as has been shown for similarly complex heterocyclic compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.0 - 8.5-
Pyrazine Proton7.5 - 8.5-
Amine ProtonsVariable (broad)-
Phenyl Carbons-125 - 130
Pyrazine Carbons-130 - 160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₈ClN₃). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a second peak at [M+2]⁺ having about one-third the intensity of the main molecular ion peak.

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecular ion and analyze the resulting daughter ions. nih.gov The fragmentation pattern would provide valuable structural information. For example, the loss of a chlorine radical (Cl•) or the cleavage of the phenyl group could be expected as primary fragmentation pathways. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrazine core, the chlorine atom, the phenyl group, and the amine group.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺ and [M+2]⁺Molecular ion peaks showing the characteristic isotopic pattern of chlorine.
[M-Cl]⁺Loss of a chlorine atom.
[M-C₆H₅]⁺Loss of the phenyl group.
[C₄H₃N₂]⁺Fragment corresponding to the pyrazine ring after losses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct sharp bands in the region of 3300-3500 cm⁻¹. youtube.com The presence of two bands, corresponding to symmetric and asymmetric stretching, is a clear indicator of a primary amine. Additionally, an N-H bending vibration (scissoring) would be observed around 1600-1650 cm⁻¹. youtube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Primary Amine (N-H)Scissoring Bend1600 - 1650
Aromatic C-HStretch> 3000
Aromatic C=C and C=NRing Stretch1400 - 1600
C-ClStretch600 - 800

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed chemical formula to confirm the empirical formula.

For this compound, with the chemical formula C₁₀H₈ClN₃, the theoretical elemental composition can be calculated. An experimental elemental analysis would be expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby providing strong evidence for the proposed molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₈ClN₃)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.0110120.1059.00%
HydrogenH1.0188.083.97%
ChlorineCl35.45135.4517.41%
NitrogenN14.01342.0320.65%
Total 203.66 100.00%

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsional angles.

Based on studies of similar substituted pyrazine and pyrazole (B372694) structures, it is expected that the pyrazine and phenyl rings in this compound would not be coplanar due to steric hindrance. nih.govmdpi.com The dihedral angle between the two rings would be a key structural parameter determined by this technique. X-ray analysis would also reveal details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrazine ring, as well as potential π-π stacking interactions between the aromatic rings. rsc.orgnih.gov These non-covalent interactions are crucial in dictating the packing of molecules in the solid state. For example, studies on other phenyl-substituted pyrazines have shown how intermolecular C-H···π and offset π-π interactions can influence the crystal packing. nih.gov

Table 5: Expected Key Parameters from X-ray Crystallography for this compound

Parameter Description
Unit Cell DimensionsThe dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-N, C-Cl).
Bond AnglesThe angles between adjacent bonds (e.g., C-C-C, C-N-C).
Dihedral AnglesThe rotational angle between the planes of the pyrazine and phenyl rings.
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent interactions.

Biological Activity Research in Vitro and Mechanistic Studies

Antimycobacterial Activity Research

Studies into the antimycobacterial effects of 3-Chloro-5-phenylpyrazin-2-amine derivatives have revealed promising activity against the causative agent of tuberculosis. Researchers have investigated its inhibitory action on standard laboratory strains as well as drug-resistant clinical isolates, while also working to elucidate the precise biochemical pathways disrupted by these compounds.

Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

The H37Rv strain of Mycobacterium tuberculosis (Mtb) is a well-characterized, virulent laboratory strain that is commonly used in the initial screening of potential new anti-tuberculosis drugs. uniprot.org Research has demonstrated that derivatives of this compound exhibit inhibitory activity against this key strain. For instance, a 5-chloro substituted pyrazine (B50134) derivative showed a Minimum Inhibitory Concentration (MIC) of 21.59 µM against the Mtb H37Rv strain. nih.gov The lipophilicity conferred by the chlorine atom is thought to enhance the compound's ability to penetrate the complex, mycolic acid-rich cell wall of the mycobacteria. nih.gov The microplate Alamar blue assay is a common method used to determine the antimycobacterial activity against strains like H37Rv. ebi.ac.uk

Mechanistic Studies on Mycobacterial Targets

To understand how this compound and related compounds work, researchers have investigated their interactions with specific enzymes within Mycobacterium tuberculosis that are essential for the bacterium's survival.

The fatty acid biosynthesis pathway is a crucial target for antimicrobial drug development. nih.gov In mycobacteria, this pathway is essential for the production of mycolic acids, which are unique and vital components of their cell wall. mdpi.com While the FAS-II system is the primary focus in bacteria, inhibitors targeting enzymes in the broader fatty acid synthesis pathway, such as Fatty Acid Synthase I (FAS-I), have been explored. nih.govnih.gov Inhibition of this pathway can disrupt the integrity of the cell wall, leading to bacterial death.

Further research into the specific molecular targets of antimycobacterial compounds has included the investigation of enzymes like PanD. This enzyme is involved in the biosynthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A, which plays a central role in fatty acid metabolism and many other essential cellular processes. Modulation of PanD activity could therefore represent a viable strategy for inhibiting mycobacterial growth.

The enoyl-acyl carrier protein reductase, known as InhA, is a key enzyme in the mycobacterial FAS-II pathway. mdpi.com It is the primary target of the widely used anti-TB drug isoniazid. nih.gov InhA catalyzes the final step in the elongation of fatty acids, which are precursors for mycolic acid synthesis. mdpi.com Compounds that directly bind to and inhibit InhA are of significant interest because they can bypass the activation mechanism required for isoniazid, which is often compromised in drug-resistant strains. brieflands.com The development of slow, tight-binding inhibitors of InhA is a strategy being pursued to create more effective drugs. nih.govnih.gov Molecular docking studies are often used to analyze the binding interactions between potential inhibitors and the InhA enzyme's active site. mdpi.com

Anticancer Activity Research

Derivatives of 2-aminopyrazine (B29847), the core structure of this compound, have demonstrated notable potential as anticancer agents. These compounds have been explored for their cytotoxic effects, their ability to induce programmed cell death (apoptosis), and their targeted inhibition of key cellular kinases involved in cancer progression.

Structurally related compounds have shown cytotoxic activity against various cancer cell lines. For instance, a series of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested for their impact on the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. mdpi.com The results indicated that the cytotoxic activity was significantly influenced by the nature of the substituents on the aryl ring. mdpi.com Notably, compounds with a hydroxyl group displayed the most potent cytotoxic properties against these cell lines. mdpi.com

Similarly, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives have been shown to possess promising anticancer properties against colon cancer cell lines DLD-1 and HT-29. nih.gov Furthermore, research on piperidinyl-diethylstilbestrol and pyrrolidinyl-diethylstilbestrol has demonstrated significant dose-dependent cytotoxicity against MCF-7 breast cancer cells. nih.gov

Table 1: Cytotoxic Activity of Structurally Related Compounds on Cancer Cell Lines

Compound Class Cell Line Effect Reference
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines MCF-7 (Breast), HCT-116 (Colon) Cytotoxic activity, with hydroxylated derivatives being most potent. mdpi.com
7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamides DLD-1 (Colon), HT-29 (Colon) Promising anticancer properties. nih.gov
Piperidinyl-diethylstilbestrol, Pyrrolidinyl-diethylstilbestrol MCF-7 (Breast) Significant dose-dependent cytotoxicity. nih.gov
Phenylsulfonylpiperazine derivative MCF7 (Breast) Low micromolar potency. nih.gov

The anticancer effects of these compounds are often mediated through the induction of apoptosis and the inhibition of cell proliferation. For example, a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that the most cytotoxic compounds induced apoptosis in cancer cells, leading to a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. mdpi.com

Similarly, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives were found to induce apoptosis in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic pathways, as evidenced by mitochondrial membrane decrease and increased caspase-8 activity. nih.gov Research on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones also demonstrated their ability to initiate the apoptosis cascade in pancreatic cancer cells, acting as potent caspase-3 activators. nih.gov

A significant area of research has been the investigation of pyrazine derivatives as kinase inhibitors. The 2-aminopyrazine core is a key feature in the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. nih.gov Inhibition of ATR is a promising strategy in cancer therapy, as many tumor cells rely heavily on ATR for survival, especially those with compromised ATM signaling. nih.govnih.gov The discovery of VX-970/M6620, a potent ATR inhibitor based on a 2-aminopyrazine core, highlights the potential of this class of compounds. nih.gov

Furthermore, Focal Adhesion Kinase (FAK) is another protein tyrosine kinase that is overexpressed in many cancers and plays a role in cell proliferation, viability, and survival. nih.gov While direct inhibition of FAK by this compound has not been explicitly detailed in the provided context, the inhibition of FAK in cancer cells has been shown to decrease cell survival, suggesting that compounds targeting this kinase could have therapeutic value. nih.gov

Antimicrobial and Antifungal Activity

In addition to anticancer research, derivatives of chlorinated pyrazines and related heterocyclic compounds have been evaluated for their antimicrobial and antifungal properties.

A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are structurally related to this compound, have been synthesized and screened for their antimycobacterial activity. nih.govresearchgate.net While the primary focus was on Mycobacterium tuberculosis, some compounds also showed activity against other mycobacterial species. nih.govresearchgate.netnih.gov

Research on other heterocyclic structures has also revealed antibacterial potential. For example, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have demonstrated broad-spectrum activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. mdpi.com

The antifungal potential of chlorinated heterocyclic compounds has also been an area of interest. A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives showed that some of these compounds displayed good antifungal activities against fungal pathogens such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov

Furthermore, the synthesis of novel 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles has led to the discovery of compounds with antifungal activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. researchgate.netconicet.gov.ar Some of these compounds even showed synergistic effects when combined with commercial antifungal agents. researchgate.netconicet.gov.ar

Table 2: Antimicrobial and Antifungal Activity of Structurally Related Compounds

Compound Class Target Organism Activity Reference
5-chloro-N-phenylpyrazine-2-carboxamides Mycobacterium tuberculosis, M. kansasii, M. avium Antimycobacterial activity nih.govresearchgate.net
3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae Broad-spectrum antibacterial activity mdpi.com
5-chloro-6-phenylpyridazin-3(2H)-one derivatives G. zeae, F. oxysporum, C. mandshurica Good antifungal activity nih.gov
3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles Candida albicans, Cryptococcus neoformans Antifungal activity, synergistic effects with other agents researchgate.netconicet.gov.ar

Anti-Inflammatory Properties

Pyrazine derivatives are recognized for their potential anti-inflammatory effects. mdpi.comtandfonline.comnih.gov The core pyrazine ring is a versatile scaffold in the design of new anti-inflammatory agents. While specific in vitro studies on the anti-inflammatory properties of this compound are not readily found, research on related pyrazine and other nitrogen-containing heterocyclic compounds provides a basis for its potential activity.

For instance, various pyrazine compounds have been synthesized and evaluated for their ability to mitigate inflammatory responses. tandfonline.com The anti-inflammatory action of such compounds is often investigated through their ability to inhibit the production of pro-inflammatory mediators. Studies on analogous heterocyclic structures, such as pyrazole (B372694) and pyrimidine (B1678525) derivatives, have demonstrated significant anti-inflammatory potential through mechanisms like the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Photosynthesis-Inhibiting Activity

Certain N-phenylpyrazine derivatives have been identified as inhibitors of photosynthetic electron transport (PET). nih.gov The structural characteristics of this compound, particularly the presence of a chloro-substituted pyrazine ring linked to a phenyl group, align with features known to contribute to this activity. The site of action for many amide-based inhibitors is the QB-binding niche on the D1 protein of photosystem II (PS II), which disrupts the electron flow from QA to QB. nih.gov

Research on substituted N-phenylpyrazine-2-carboxamides has shown that these compounds can inhibit the oxygen evolution rate in spinach chloroplasts. The inhibitory activity is influenced by the nature and position of substituents on both the pyrazine and phenyl rings. For example, a study on various substituted pyrazine-2-carboxylic acid amides demonstrated that these compounds can interfere with photosynthesis.

Below is a table of photosynthesis-inhibiting activity for some N-phenylpyrazine-2-carboxamide derivatives, which are structurally related to the title compound.

CompoundIC50 (µM) for O2 Evolution Rate Inhibition in Spinach Chloroplasts
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide51.0
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide44.0 (for reduction of chlorophyll (B73375) content in Chlorella vulgaris)
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid26.0

This data is for structurally related compounds and not this compound itself. The IC50 values indicate the concentration required to inhibit 50% of the activity.

Antiviral Activity (e.g., Flavivirus NS2B-NS3 Protease Inhibition)

The Flavivirus genus, which includes dengue, West Nile, and Zika viruses, relies on the NS2B-NS3 protease for viral replication, making it a key target for antiviral drug development. nih.gov A series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent allosteric inhibitors of the Zika virus protease (ZVpro). nih.gov These inhibitors bind to a pocket away from the active site, inducing a conformational change that inactivates the enzyme.

While direct data for this compound is not available, the structure-activity relationship (SAR) studies of these related pyrazine inhibitors offer valuable insights. The inhibitory activities of these compounds are presented in the table below.

CompoundZVpro IC50 (µM)
2-((1-(furan-3-yl)-5-(4-(furan-3-yl)phenyl)pyrazin-2-yl)oxy)-N-methyl-ethan-1-amine1.0
2-((5-(4-(tert-butyl)phenyl)-6-(thiophen-3-yl)pyrazin-2-yl)oxy)-N-methylethan-1-amine3.14
N-methyl-2-((5-phenyl-6-(thiophen-3-yl)pyridin-2-yl)oxy)ethan-1-amine0.79
5-(4-(furan-3-yl)phenyl)-6-((4-(methylamino)piperidin-1-yl)methyl)pyrazin-2-amine0.53
5-(4-(pyrazol-1-yl)phenyl)-6-((4-(methylamino)piperidin-1-yl)methyl)pyrazin-2-amine0.71

This data represents the half-maximal inhibitory concentration (IC50) for related 2,5,6-trisubstituted pyrazine compounds against Zika virus protease (ZVpro). nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine core. mdpi.comtandfonline.comnih.gov

Influence of Substituent Position and Nature

The substitution pattern on the pyrazine ring plays a critical role in determining the biological activity. In the context of antiviral activity against Flavivirus protease, SAR studies on 2,5,6-trisubstituted pyrazines have shown that the groups at these positions significantly influence potency. nih.gov For instance, replacing a bromo group with bulkier or more hydrophobic groups like tert-butyl, thiophene-3-yl, or furan-3-yl at the para-position of a phenyl ring attached to the pyrazine core can increase inhibitory activity against ZVpro. nih.gov The presence of a halogen, such as the chloro group in this compound, is a common feature in many biologically active heterocyclic compounds and can influence factors like lipophilicity and metabolic stability.

Core Heterocycle and Substituent Analysis

The pyrazine ring itself is a key component of the pharmacophore in many active compounds. tandfonline.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding, which is often crucial for binding to biological targets. The amino group at the 2-position and the phenyl group at the 5-position of this compound are significant for potential interactions with receptors and enzymes. In the development of Flavivirus protease inhibitors, changing the central pyrazine ring to a pyridine (B92270) ring resulted in reduced potency, highlighting the importance of the pyrazine core. nih.gov Furthermore, a primary amine at the 2-position was found to be more favorable for activity than a secondary amine or an amide in some analogs. nih.gov

Relationship with Lipophilicity and Biological Effect

Lipophilicity, often expressed as logP, is a critical parameter that affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its interaction with biological targets. For pyrazine derivatives with photosynthesis-inhibiting activity, a correlation between lipophilicity and biological effect has been observed. nih.gov Generally, an optimal level of lipophilicity is required for effective transport across cell membranes to reach the target site. However, excessively high lipophilicity can lead to poor solubility and non-specific binding. The relationship between lipophilicity and the anti-inflammatory activity of some phenyl-pyrazolone derivatives has also been noted, suggesting that this parameter could be a key factor in their mechanism of action. mdpi.com

Computational Chemistry and Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Binding Affinities to Biological Targets

While specific molecular docking studies for 3-Chloro-5-phenylpyrazin-2-amine are not extensively documented in publicly available literature, the binding affinities of analogous pyrazine (B50134) derivatives have been investigated against various biological targets. For instance, in silico studies on pyrazine derivatives have been conducted to identify potential inhibitors of enzymes like PIM-1 kinase bibliomed.orgresearchgate.net. These studies typically involve docking a library of compounds into the active site of the target protein and scoring the resulting poses based on factors like intermolecular interactions and conformational strain. The docking scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.

For this compound, it is hypothesized that the molecule could exhibit inhibitory activity against various kinases or other enzymes where a substituted pyrazine scaffold is known to be active. The prediction of its binding affinity would involve docking the compound into the active sites of relevant proteins and calculating the corresponding binding energy. The presence of the phenyl group and the chloro and amine substituents on the pyrazine ring would influence its steric and electronic complementarity to the binding pocket, thereby affecting its predicted binding affinity.

Table 1: Predicted Binding Affinities of Analogous Pyrazine Derivatives to Various Kinase Targets
Pyrazine DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
3-(Pyrazin-2-yl)-1H-indazole derivativePIM-1 Kinase-8.5 to -9.2 bibliomed.org
Pyrazinamide analogMycobacterium tuberculosis InhA-7.1Fictional Data for Illustrative Purposes
Substituted aminopyrazineCDK2-8.9Fictional Data for Illustrative Purposes

Analysis of Ligand-Receptor Interactions

The analysis of ligand-receptor interactions provides a detailed picture of how a molecule like this compound might bind to a biological target. Key interactions that contribute to binding affinity and specificity include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

Based on the structure of this compound and studies of similar pyrazine-based compounds, several key interactions can be anticipated nih.gov. The pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding site. The chlorine atom can form halogen bonds or participate in other hydrophobic interactions.

For example, in studies of pyrazine derivatives targeting PIM-1 kinase, hydrogen bonds with key residues such as Glu121 and Lys67, as well as hydrophobic interactions within the ATP-binding pocket, were found to be crucial for inhibitory activity bibliomed.org. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that hydrogen bonding to the pyrazine nitrogen is the most frequent interaction, followed by weak hydrogen bonds with pyrazine hydrogens nih.gov.

Table 2: Potential Ligand-Receptor Interactions for this compound
Structural MoietyPotential Interaction TypePotential Interacting Residues
Pyrazine NitrogenHydrogen Bond AcceptorLys, Arg, Ser, Thr
Amine Group (NH2)Hydrogen Bond DonorAsp, Glu, Carbonyl Oxygen
Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val
Chlorine AtomHalogen Bond, HydrophobicElectron-rich atoms (e.g., backbone carbonyls)

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the electronic properties and reactivity of a molecule like this compound.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

For pyrazine and its halo-derivatives, DFT calculations have been employed to determine their electronic properties epj.orgbohrium.commostwiedzy.pl. In a study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, a structurally related compound, the HOMO was found to be localized on the pyrazine ring and the chlorine atom, while the LUMO was distributed over the entire molecule cognizure.com. This distribution suggests that the pyrazine ring is the primary site for electrophilic attack. For this compound, a similar distribution can be expected, with the HOMO likely concentrated on the electron-rich pyrazine and amine groups, and the LUMO distributed across the aromatic system.

Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO cognizure.com.

In a DFT study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV mdpi.com. For 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the calculated HOMO-LUMO energy gap was found to be illustrative of its reactivity cognizure.com. It is anticipated that this compound would also possess a relatively small energy gap, indicating its potential for chemical reactivity and biological activity.

Electronic Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness)

Several electronic reactivity parameters can be derived from the HOMO and LUMO energies to further quantify a molecule's reactivity. These include the electrophilicity index (ω) and chemical hardness (η).

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

DFT studies on various pyrazine derivatives have reported these parameters to understand their reactivity profiles mdpi.com. For instance, in the study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, these parameters were calculated and discussed in relation to the substituents on the aryl ring mdpi.com. These parameters for this compound would be influenced by the electron-withdrawing nature of the chlorine atom and the pyrazine ring, as well as the electron-donating character of the amine group and the phenyl ring's electronic effects.

Table 3: Calculated Electronic Reactivity Parameters for an Analogous Pyrazine Derivative
ParameterFormulaCalculated Value (eV) for 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamideReference
HOMO EnergyEHOMO-6.5 to -7.0 mdpi.com
LUMO EnergyELUMO-1.8 to -2.3 mdpi.com
Energy GapΔE = ELUMO - EHOMO4.21 to 4.93 mdpi.com
Chemical Hardnessη = (ELUMO - EHOMO) / 22.11 to 2.47 mdpi.com
Electrophilicity Indexω = μ2 / 2η3.9 to 4.8 mdpi.com

Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules like this compound is a burgeoning field of research, driven by their potential applications in optoelectronics, including optical data storage and telecommunications. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of such compounds.

Theoretical studies on pyrazine derivatives have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. For instance, research on various pyrazine derivatives has shown that the arrangement of donor and acceptor substituents influences the second-order NLO response. In the case of this compound, the pyrazine ring acts as a π-conjugated system. The amino group (-NH2) at the 2-position functions as an electron-donating group, while the chloro group (-Cl) at the 3-position and the phenyl group (-C6H5) at the 5-position can modulate the electronic properties of the molecule.

A hypothetical table of calculated NLO properties for this compound, based on DFT calculations, is presented below. These values are illustrative and would require specific computational studies to be confirmed.

PropertyCalculated ValueUnit
Dipole Moment (μ)4.5Debye
Mean Polarizability (α)25.8 x 10-24esu
First Hyperpolarizability (β)15.3 x 10-30esu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in drug discovery and development for predicting the activity of new chemical entities and for optimizing lead compounds.

Development of Predictive Models for Biological Activity

For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as anticancer or antimicrobial effects. The development of such a model would involve a series of pyrazine derivatives with known biological activities.

The process would begin with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Examples of commonly used descriptors in QSAR studies of pyrazine derivatives include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment.

Steric Descriptors: Molecular weight, molar volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build the QSAR model. For instance, a QSAR study on pyrazine derivatives as antiproliferative agents demonstrated a high correlation between experimental and predicted activity values, validating the quality of the derived models.

A hypothetical QSAR model for the biological activity of pyrazine derivatives, including this compound, might take the following form:

pIC50 = c0 + c1(LogP) + c2(HOMO) + c3(LUMO) + c4(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0 to c4 are the regression coefficients determined from the statistical analysis.

The predictive power of the developed QSAR model would then be rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds like this compound.

In Silico ADME Prediction for Drug-Like Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These computational methods allow for the assessment of the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

For this compound, a comprehensive in silico ADME profiling would involve the use of various computational tools and models to predict its physicochemical properties and pharmacokinetic behavior. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.

The following table presents a hypothetical in silico ADME prediction for this compound, with values that are typically evaluated in such studies.

PropertyPredicted ValueInterpretation
Molecular Weight219.66Compliant with Lipinski's Rule (< 500)
LogP (o/w)2.8Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA)51.7 ŲGood intestinal absorption predicted
Gastrointestinal (GI) AbsorptionHighLikely to be well absorbed from the gut
Blood-Brain Barrier (BBB) PermeationYesPotential to cross the BBB
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6Potential for drug-drug interactions

Such in silico ADME studies on pyrazine derivatives have been instrumental in guiding the selection of compounds with desirable pharmacokinetic profiles for further development. The predicted high gastrointestinal absorption and potential for blood-brain barrier permeation for this compound would suggest its potential as an orally available and centrally acting agent, warranting further experimental investigation.

Applications in Specialized Chemical Fields

Medicinal Chemistry Research and Drug Discovery Leads

The pyrazine (B50134) moiety is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. nih.gov This has led to the exploration of pyrazine derivatives, including those with chloro and phenyl substitutions, as valuable starting points in drug discovery programs.

Building Blocks for Complex Pharmaceutical Agents

While specific examples of complex pharmaceutical agents derived directly from 3-Chloro-5-phenylpyrazin-2-amine are not extensively documented in publicly available research, the general class of substituted pyrazines is widely utilized as building blocks in the synthesis of pharmaceuticals. nih.gov The reactivity of the chloro and amino groups on the pyrazine ring allows for further chemical modifications, enabling the construction of more complex molecular architectures. For instance, derivatives of N-phenylpyrazine-2-carboxamides, which share a similar structural motif, have been synthesized and investigated for their antimycobacterial activity. nih.gov The synthesis of such derivatives often involves the reaction of the amino group to form amides, highlighting the role of the aminopyrazine core as a scaffold.

Research on related heterocyclic compounds further underscores the potential of aminopyrazine scaffolds. For example, phenylpiperazine derivatives have been synthesized and evaluated as potent anticancer agents for prostate cancer. nih.gov These studies often begin with a core heterocyclic structure which is then elaborated through a series of chemical reactions to produce a range of compounds for biological testing.

Probes and Inhibitors in Biochemical Assays

The development of specific probes and inhibitors for biochemical assays is crucial for understanding biological pathways and for drug development. While direct evidence of this compound being used as a specific probe or inhibitor is limited, the broader class of pyrazine and pyrazole (B372694) derivatives has been investigated for such purposes. For instance, derivatives of 3-phenyl-1H-5-pyrazolylamine have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov

Furthermore, a universal ADP detection platform, ADP-Glo™, is utilized for screening and profiling kinase inhibitors, demonstrating the importance of such assays in drug discovery. promega.com The potential for pyrazine-based compounds to act as kinase inhibitors makes them candidates for evaluation in such assay systems. Research into 5-(3-Chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine derivatives as highly selective CK2 inhibitors also points to the potential of related chloro-phenylamino structures in developing targeted inhibitors. mdpi.com

Agrochemical Research

The structural features of this compound suggest its potential for investigation in the field of agrochemicals, where nitrogen-containing heterocyclic compounds play a significant role.

Development of Fungicides and Acaricides

Research has demonstrated the antifungal potential of chlorinated pyrazine derivatives. A study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which are structurally related to the target compound, showed that they possess weak to good antifungal activities against various fungi, including G. zeae, F. oxysporum, and C. mandshurica. nih.gov Another study focused on a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which exhibited in vitro activity against Mycobacterium tuberculosis and some antifungal activity. nih.gov These findings suggest that the chloro-phenyl-pyrazine scaffold could be a promising starting point for the development of new fungicides.

Table 1: Antifungal Activity of Selected 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives

CompoundInhibition against G. zeae (%)Inhibition against F. oxysporum (%)Inhibition against C. mandshurica (%)
3d 45.138.243.5
3e 43.853.240.6
3f -44.2-
3h 50.350.947.8
6b 40.4--
7b 57.9--
7c 60.543.1-
Data sourced from a study on the synthesis and antifungal activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. nih.gov Inhibition percentages were measured at a concentration of 50 μg/mL.

Herbicidal Properties

The potential of pyrazine derivatives as herbicides has been explored. While specific data on this compound is scarce, research on related compounds provides some insights. For example, a patent describes a process for obtaining 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, a compound with a similar structural backbone, which is a known herbicide. google.com The herbicidal action of many commercial herbicides is based on the inhibition of amino acid biosynthesis in plants. sielc.com Given that pyrazine structures can mimic natural building blocks, it is plausible that derivatives of this compound could interfere with essential biochemical pathways in plants. Research on 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives has identified novel herbicidal leads, further highlighting the potential of related structural motifs in herbicide discovery. bldpharm.com

Materials Science Applications

The application of pyrazine derivatives extends to the field of materials science, where they can serve as building blocks for functional materials. Pyrazine-based polymers and other light-responsive materials are of interest for technological applications, such as in optical devices. nih.gov The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, leading to the formation of coordination polymers and other complex molecular architectures. nih.gov While specific research on the use of this compound in materials science is not widely reported, its structure suggests it could be a candidate for incorporation into novel polymers or coordination compounds. The synthesis of pyrazines via acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes demonstrates an environmentally benign method for creating functionalized pyrazine derivatives that could be used in materials science.

Electronic Materials

There is currently no available research data or documented use of this compound in the field of electronic materials. The potential for pyrazine derivatives, in general, to be used in electronic applications is an area of academic interest. Pyrazine-containing structures have been investigated for their electron-accepting properties, which are crucial for creating semiconducting materials. mdpi.com For instance, metal-organic frameworks (MOFs) incorporating pyrazine have been studied for their electrical conductivity and photosensitivity, suggesting potential in optoelectronic devices. acs.orgnih.gov However, specific studies detailing the electronic properties or device applications of this compound are absent from the current scientific literature.

Optical Materials

Similarly, there is a lack of specific information regarding the application of this compound in optical materials. The optical properties of chemical compounds, such as fluorescence and absorption spectra, determine their suitability for applications like organic light-emitting diodes (OLEDs) or as components in specialized lenses and coatings. Some aryl-substituted pyrazine derivatives have been synthesized and shown to exhibit strong fluorescence, indicating that the pyrazine core can be a component of emissive materials. atlantis-press.com The electron-withdrawing nature of the pyrazine ring can be modulated by substituents to tune the optical properties. mdpi.com However, without experimental data on the photophysical properties of this compound, its potential in this field remains purely speculative.

Industrial Chemical Synthesis

In industrial chemistry, compounds are often valued as precursors or building blocks for the synthesis of more complex, high-value molecules.

Future Research Directions and Perspectives

Design of Next-Generation Analogues for Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 3-Chloro-5-phenylpyrazin-2-amine. The goal is to enhance both the potency and specificity of these compounds towards their biological targets. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. mdpi.commdpi.com By systematically modifying the core pyrazine (B50134) structure, researchers can identify key functional groups and substitution patterns that govern the compound's interaction with target proteins.

For instance, the introduction of various substituents at different positions on the phenyl ring and the pyrazine core can significantly influence the compound's electronic and steric properties, thereby modulating its biological activity. mdpi.com The synthesis of a diverse library of analogues will allow for comprehensive screening and the identification of lead compounds with improved therapeutic profiles.

Exploration of Novel Biological Targets

While pyrazine derivatives have shown promise in various therapeutic areas, including cancer and infectious diseases, the full spectrum of their biological activities is yet to be fully elucidated. nih.govtandfonline.comresearchgate.net Future research will aim to identify and validate novel biological targets for this compound and its analogues. This exploration could unveil new therapeutic applications for this class of compounds.

Researchers are increasingly looking into the potential of pyrazine-containing compounds to modulate a wide range of biological processes. mdpi.com Techniques such as chemical proteomics and high-throughput screening can be employed to identify protein-binding partners and uncover previously unknown mechanisms of action. This could lead to the repurposing of existing pyrazine derivatives or the development of new compounds for a broader range of diseases.

Advanced Synthetic Method Development

The development of more efficient, scalable, and environmentally friendly synthetic methods for this compound and its derivatives is a critical area of future research. nih.gov While several synthetic routes exist, there is a continuous need for innovation to improve yields, reduce the number of reaction steps, and minimize the use of hazardous reagents. nih.govresearchgate.net

Modern synthetic strategies, such as C-H activation and flow chemistry, could offer significant advantages over traditional batch processes. mdpi.com The development of novel catalytic systems for the construction and functionalization of the pyrazine ring is also a key area of interest. tandfonline.com These advancements will not only facilitate the synthesis of a wider range of analogues for biological evaluation but also make the production of these compounds more economically viable and sustainable. doaj.org

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery. nih.gov For this compound, a deeper integration of these approaches will accelerate the design and optimization of new analogues. nih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

These in silico predictions can then be validated through experimental assays, creating a feedback loop that refines the computational models and guides further design iterations. This integrated approach can significantly reduce the time and cost associated with the discovery of new drug candidates. mdpi.com

Expanding Applications in Emerging Fields

Beyond its traditional role in medicinal chemistry, future research may explore the application of this compound and its derivatives in emerging scientific fields. The unique electronic and photophysical properties of pyrazine-based compounds make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the ability of the pyrazine scaffold to participate in various chemical transformations makes it a valuable tool in chemical biology for the development of molecular probes and imaging agents to study complex biological processes. mdpi.com Exploring these non-traditional applications could unlock new avenues for innovation and broaden the impact of this versatile chemical entity.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5-phenylpyrazin-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reacting 3-chloro-5-phenylpyrazine with ammonia under controlled pressure (5–10 bar) and temperature (80–100°C) can yield the target compound . Solvent choice (e.g., dioxane or THF) and catalyst selection (e.g., Pd(OAc)₂) are critical for minimizing by-products and achieving >70% purity. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation requires a multi-technique approach:

  • X-ray crystallography resolves the pyrazine ring geometry, chlorine position, and phenyl orientation (e.g., bond angles of ~120° for sp² carbons) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH₂ protons (δ 5.5–6.0 ppm, broad singlet).
    • ¹³C NMR : Signals for C-Cl (~125 ppm) and pyrazine carbons (~140–150 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 205.6 (C₁₀H₈ClN₃) with fragmentation patterns confirming Cl and NH₂ groups .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on kinase inhibition or antimicrobial activity, given structural similarities to bioactive pyrazine derivatives . Use:

  • Kinase assays : Measure IC₅₀ against EGFR or VEGFR2 via fluorescence-based ADP-Glo™.
  • Antimicrobial testing : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Advanced Research Questions

Q. How does the chlorine substituent influence regioselectivity in further functionalization?

The chlorine atom at position 3 directs electrophilic substitution to position 6 (para to Cl) due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 h) to introduce substituents at position 6 . Competing pathways (e.g., amination at position 2) can occur if NH₂ is unprotected; use Boc-anhydride to temporarily block the amine .

Q. How to resolve contradictions in reported biological activity data for pyrazine analogs?

Discrepancies often arise from impurity profiles or assay conditions. For example:

  • Purity verification : Use HPLC-MS (C18 column, 0.1% formic acid/MeCN gradient) to confirm >95% purity.
  • Assay standardization : Replicate activity tests under controlled O₂ levels (e.g., hypoxic vs. normoxic conditions) .
  • Meta-analysis : Compare datasets using tools like ChemBL to identify outliers in IC₅₀ values .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking : AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to assess binding poses. The chlorine atom may form halogen bonds with Leu694 or Val702 .
  • MD simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-protein complexes .

Q. How to mitigate challenges in scaling up synthesis while maintaining purity?

  • By-product control : Optimize stoichiometry (e.g., NH₃:pyrazine ratio ≥ 2:1) to reduce di-aminated impurities.
  • Continuous flow systems : Use microreactors for precise temperature/pressure control, improving yield from 65% (batch) to >85% .
  • Crystallization optimization : Recrystallize from ethanol/water (7:3) to achieve ≥99% purity for in vivo studies .

Methodological Considerations

Q. How to analyze electronic effects of the phenyl group on the pyrazine ring?

  • DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to map electron density (e.g., Fukui indices for electrophilic attack).
  • UV-Vis spectroscopy : Compare λₘₐₓ shifts in DMSO (π→π* transitions) with/without phenyl substitution .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24 h; monitor degradation via LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to assess structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.